2-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a fluorophenyl group, which can enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxynaphthalen-1-ol with 2,3-dichlorobenzaldehyde and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-6-CHLORO-4-(2-FLUORO-PHENYL)-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE
- 2-AMINO-4-(2,3-DICHLOROPHENYL)-6-METHOXY-4H-CHROMENE-3-CARBONITRILE
Uniqueness
The presence of the fluorophenyl group in 2-AMINO-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE makes it unique compared to other similar compounds. This group can enhance its biological activity and specificity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H17FN2O3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H17FN2O3/c24-20-4-2-1-3-15(20)13-28-17-8-5-14(6-9-17)22-18-10-7-16(27)11-21(18)29-23(26)19(22)12-25/h1-11,22,27H,13,26H2 |
InChI Key |
VFSAFWSNAUNDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N)F |
Origin of Product |
United States |
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